![molecular formula C8H5N3O3 B12936832 3-Formyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12936832.png)
3-Formyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This reaction is carried out under specific conditions to ensure the formation of the desired heterocyclic system. Another method involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature in the presence of ethanol and AC-SO3H as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and reduce costs. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Formyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction is useful for converting carbonyl groups to alcohols or other reduced forms.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophiles employed.
Aplicaciones Científicas De Investigación
3-Formyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Formyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it has been identified as an inhibitor of the human nicotinamide phosphoribosyltransferase (NAMPT) enzyme, which plays a role in cellular metabolism .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: This compound shares the same core structure but lacks the formyl and carboxylic acid groups.
2H-Pyrazolo[3,4-b]pyridine: This isomer differs in the position of the hydrogen atom on the pyrazole ring.
Pyrazolo[3,4-c]pyridine: This compound has a different fusion pattern between the pyrazole and pyridine rings.
Uniqueness
3-Formyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, which provide additional sites for chemical modification and enhance its potential for biological activity. This makes it a valuable compound for the development of new drugs and materials.
Propiedades
Fórmula molecular |
C8H5N3O3 |
|---|---|
Peso molecular |
191.14 g/mol |
Nombre IUPAC |
3-formyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H5N3O3/c12-3-6-5-1-4(8(13)14)2-9-7(5)11-10-6/h1-3H,(H,13,14)(H,9,10,11) |
Clave InChI |
JAISYYCPCJSYKT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=NNC(=C21)C=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


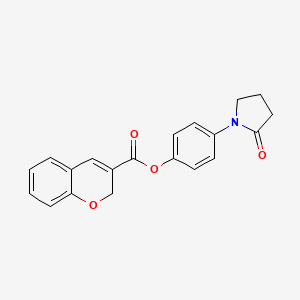
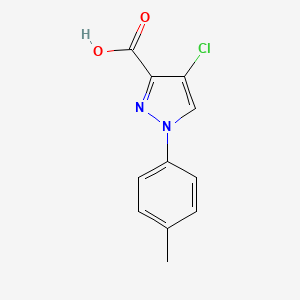


![(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile](/img/structure/B12936785.png)
![{[1-(2-Methoxyethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B12936800.png)
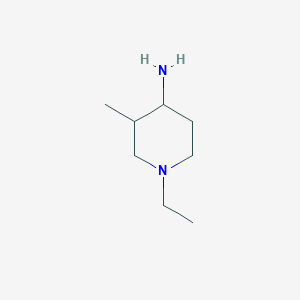
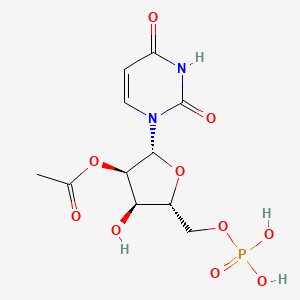

![4-[(4-Methoxyacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12936814.png)

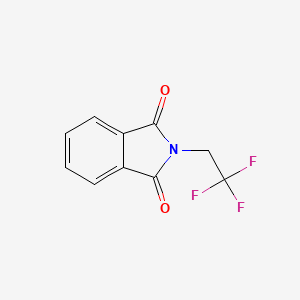
![[2,5'-Bi-1H-benzimidazole]-5-carboxaldehyde](/img/structure/B12936828.png)
![5-Azaspiro[3.4]octan-8-ol](/img/structure/B12936829.png)
